molecular formula C18H25N3O3 B5229448 N-ethyl-N-(isobutoxycarbonyl)tryptophanamide

N-ethyl-N-(isobutoxycarbonyl)tryptophanamide

Cat. No. B5229448
M. Wt: 331.4 g/mol
InChI Key: BUIKFTLVHSBYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(isobutoxycarbonyl)tryptophanamide, also known as EI, is a synthetic amino acid derivative that has gained attention in the field of scientific research due to its unique properties. EI has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology. In

Mechanism of Action

The mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide involves its ability to interact with specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the synthesis and metabolism of serotonin and other neurotransmitters. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to bind to specific receptors in the brain, leading to the activation of signaling pathways that are involved in neuroprotection and cell survival.
Biochemical and Physiological Effects:
N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, leading to improved mood and cognitive function. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases. Furthermore, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in lab experiments is its high yield and cost-effectiveness. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been found to be stable under a range of conditions, making it a reliable compound for use in research. However, one limitation of using N-ethyl-N-(isobutoxycarbonyl)tryptophanamide is that it may not be suitable for certain applications due to its specific biochemical and physiological effects. Furthermore, the mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide is not fully understood, which may limit its potential use in certain areas of research.

Future Directions

There are several future directions for research on N-ethyl-N-(isobutoxycarbonyl)tryptophanamide. One area of interest is the development of new drug candidates based on the structure of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide and its potential applications in the treatment of various diseases. Furthermore, the use of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in combination with other compounds may lead to the development of more effective treatments for various conditions. Overall, the potential applications of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide in the field of medicine and biotechnology make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide involves the reaction of N-ethyltryptophan with isobutyl chloroformate in the presence of a base, followed by purification through column chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of N-ethyl-N-(isobutoxycarbonyl)tryptophanamide.

Scientific Research Applications

N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to possess anticancer properties, which have been attributed to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-ethyl-N-(isobutoxycarbonyl)tryptophanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methylpropyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-19-17(22)16(21-18(23)24-11-12(2)3)9-13-10-20-15-8-6-5-7-14(13)15/h5-8,10,12,16,20H,4,9,11H2,1-3H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIKFTLVHSBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpropyl N-[1-(ethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

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